Benzimidazo[1,2-c]quinazoline-6(5H)-thione
Overview
Description
Benzimidazo[1,2-c]quinazoline-6(5H)-thione is a heterocyclic compound with potential applications in various fields of research and industry. It constitutes a structurally unique class of tetracyclic N-heterocycles that are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One approach involves a silver-catalyzed decarboxylative radical cascade cyclization . This method uses functionalized 2-arylbenzoimidazoles and carboxylic acids in the presence of K2S2O8/AgNO3 under mild reaction conditions . Another study reported the synthesis of this compound via copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It is a tetracyclic N-heterocycle, which means it contains four rings in its structure, one of which contains a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can undergo a silver-catalyzed decarboxylative radical cascade cyclization . This reaction involves the addition of a radical to a carboxylic acid, followed by cyclization to form the desired product .Scientific Research Applications
Antimicrobial Properties
Benzimidazo[1,2-c]quinazoline-6(5H)-thione derivatives have demonstrated significant antimicrobial properties. Saraswathi et al. (2010) synthesized Mannich bases of this compound, observing moderate antibacterial activity against strains such as S. aureus and E. coli, but negligible activity against P. aeruginosa (Saraswathi et al., 2010). Similarly, a study by Shri et al. (2015) on 6-aryl derivatives of Benzimidazo[1,2-c]quinazoline found them effective against Candida albicans, showing the potential of these derivatives in antimicrobial applications (Shri et al., 2015).
Potential Antitumor Activity
The antitumor potential of this compound has been explored. Braña et al. (1997) noted that dimers of this compound showed cytotoxicity to human colon cancer tumor lines, indicating its potential as an antitumor agent (Braña et al., 1997). Another study by Shen et al. (2016) synthesized a series of benzimidazo[1,2-c]quinazolines and evaluated their antitumor activity against hepatocarcinoma cell lines, with some compounds showing notable activity (Shen et al., 2016).
Anti-Inflammatory Applications
Research by Galarce et al. (2008) demonstrated the efficacy of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of TNF-alpha secretion, an inflammatory cytokine. This suggests potential use as anti-inflammatory agents (Galarce et al., 2008).
Mechanism of Action
Target of Action
Benzimidazo[1,2-c]quinazoline-6(5H)-thione is primarily targeted towards various bacterial strains. It has shown promising antimicrobial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with bacterial cells and induces changes in the bacterial cell membrane. This interaction might be the cause or consequence of cell death
Biochemical Pathways
The compound’s action involves the generation of reactive oxygen species (ROS). A moderate ROS generation plays a crucial role in cell proliferation and differentiation, whereas the excess production of ROS induces oxidative damage to cellular lipids, proteins, and DNA in bacteria which leads to cell death .
Pharmacokinetics
The compound’s antimicrobial activity suggests that it has sufficient bioavailability to exert its effects on bacterial cells .
Result of Action
The compound exhibits potent antimicrobial activity. It has shown promising minimum inhibitory concentration (MIC) values for all bacterial strains tested, suggesting a strong antibacterial effect . Moreover, it also showed pronounced antifungal activity against both Aspergillus niger and Candida albicans .
properties
IUPAC Name |
12H-benzimidazolo[1,2-c]quinazoline-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c18-14-16-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)17(13)14/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZELHXRPSMWNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C4C=CC=CC4=NC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947010 | |
Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24192-82-3 | |
Record name | Benzimidazo(1,2-c)quinazoline-6(5H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzimidazo[1,2-c]quinazoline-6(5H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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